5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core structure with a bromine atom at the 5-position and a methoxy group at the 6-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features that allow for various chemical transformations and applications in drug development.
The synthesis of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
These methods are crucial for achieving high yields and purity of the target compound, often monitored by techniques such as thin-layer chromatography .
The synthetic routes often require careful control of reaction conditions, including temperature and solvent choice, to optimize yields. For instance, reactions may be carried out under an inert atmosphere to prevent moisture interference .
The molecular formula for 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is CHBrNO. Its structure features:
The compound's structural data can be found in databases such as PubChem, where it is cataloged under CID 53412945. This resource provides detailed information on its chemical properties and structural representation .
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis .
The mechanism of action for 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine primarily relates to its ability to inhibit specific kinases like SGK-1 (serum/glucocorticoid-regulated kinase 1). This inhibition can affect various signaling pathways involved in cell growth and survival, making it a candidate for therapeutic applications against diseases associated with abnormal kinase activity .
Studies indicate that compounds within this class can modulate kinase activity effectively, providing insights into their potential use in treating conditions like cancer or metabolic disorders.
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically appears as a solid at room temperature. Specific physical properties include:
The compound exhibits notable stability under standard laboratory conditions but may be sensitive to light or moisture. Its solubility characteristics are important for its application in biological assays and formulations.
Relevant data regarding its solubility and stability can be sourced from chemical suppliers' product specifications .
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine serves multiple roles in scientific research:
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold. The electron-deficient nature of this bicyclic system necessitates specialized catalytic systems. Xantphos (L1) emerges as a superior ligand due to its wide bite angle (108°), which stabilizes the palladium center during oxidative addition. When coupled with Pd(OAc)₂ (5 mol%) and Cs₂CO₃ in dioxane at 100°C, this system achieves >90% yield in C–N couplings with amides and amines. Critically, unprotected azaindoles undergo competitive N–H activation, requiring N-protection (e.g., benzyl or SEM groups) prior to bromination or coupling. The 4-position demonstrates higher reactivity than the 5-bromo site in nucleophilic displacements, necessitating sequential functionalization strategies [2] [5].
Table 1: Ligand Screening for Pd-Catalyzed Amination
Ligand | Pd Source | Base | Time (h) | Yield (%) |
---|---|---|---|---|
Xantphos | Pd(OAc)₂ | Cs₂CO₃ | 2 | 95 |
SPhos | Pd(OAc)₂ | Cs₂CO₃ | 24 | 45 |
XPhos | Pd₂(dba)₃ | Cs₂CO₃ | 24 | 40 |
PCy₃ | Pd₂(dba)₃ | Cs₂CO₃ | 24 | 0 |
Data adapted from optimization studies on analogous N-protected 4-bromo-7-azaindoles [5]
Regioselective functionalization exploits the inherent electronic asymmetry of the pyrrolo[2,3-b]pyridine core. Electrophilic bromination at C5 is favored due to the higher electron density of the pyrrole ring versus the pyridine ring. Directed metalation strategies using N-protected precursors (e.g., SEM or BOC) enable C6 lithiation followed by electrophilic quenching to install methoxy groups. For 5-bromo-6-methoxy derivatives, sequential synthesis is optimal:
Solid-phase synthesis addresses challenges in purifying polar intermediates during scale-up. The 7-azaindole scaffold can be anchored via:
Reaction media critically influence coupling efficiency and regioselectivity:
Table 2: Solvent/Catalyst Impact on Key Transformations
Reaction | Optimal System | Yield (%) | Byproducts |
---|---|---|---|
C–N Coupling | Pd(OAc)₂/Xantphos/dioxane/Cs₂CO₃ | 95 | <5% Dehalogenation |
C–O Coupling | Pd(OAc)₂/Xantphos/dioxane/K₂CO₃ | 88 | <3% O- vs N-alkylation |
Methoxylation | NaOMe/DMSO/80°C | 75 | <8% Demethylation |
Dipolar aprotic solvents (DMSO, DMAc) enhance nucleophilicity in methoxylation, while dioxane minimizes protodebromination during cross-coupling. Cs₂CO₃ outperforms K₃PO₄ in suppressing N-arylation side products. Catalyst pre-activation (10 min at 60°C in ligand/solvent mixture) reduces induction periods by >70% [5] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0